REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:3]=1[C:4]([OH:6])=[O:5].[Br:12]N1C(=O)CCC1=O.S(=O)(=O)(O)[O-].[Na+]>C(#N)C>[Br:12][C:8]1[C:7]([CH3:11])=[C:3]([C:2]([OH:1])=[CH:10][CH:9]=1)[C:4]([OH:6])=[O:5] |f:2.3|
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Name
|
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)O)C(=CC=C1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1.699 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S([O-])(O)(=O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was treated with tetrafluoroboric acid dimethyl ether complex (1.109 mL, 9.11 mmol)
|
Type
|
CUSTOM
|
Details
|
The acetonitrile was removed under vacuum
|
Type
|
EXTRACTION
|
Details
|
the aqueous residue was extracted with EtOAc (3×40 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water and brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C(=O)O)C(=CC1)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |